molecular formula C10H11NO2 B11912400 Methyl 4-(aziridin-1-yl)benzoate CAS No. 92613-03-1

Methyl 4-(aziridin-1-yl)benzoate

Cat. No.: B11912400
CAS No.: 92613-03-1
M. Wt: 177.20 g/mol
InChI Key: VKULVNLIGDAAEN-UHFFFAOYSA-N
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Description

Methyl 4-(aziridin-1-yl)benzoate is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of an aziridine ring attached to a benzoate ester. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(aziridin-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-(chlorocarbonyl)benzoate with aziridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures (around -5°C) to control the reactivity of the aziridine ring .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(aziridin-1-yl)benzoate undergoes various chemical reactions, primarily driven by the reactivity of the aziridine ring. These include:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Peracids, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

    Nucleophilic Ring-Opening: Substituted amines, ethers, thioethers

    Oxidation: Aziridine N-oxides

    Reduction: Secondary amines

Scientific Research Applications

Methyl 4-(aziridin-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(aziridin-1-yl)benzoate is primarily based on the high strain energy of the aziridine ring, which makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various substituted products. This reactivity is exploited in both synthetic chemistry and biological applications, where the compound can modify biomolecules or act as a precursor to more complex structures .

Comparison with Similar Compounds

  • Aziridine-2-carboxylic acid derivatives
  • N-tosylaziridine
  • 1-phenylaziridine

Comparison: Methyl 4-(aziridin-1-yl)benzoate is unique due to the presence of both an aziridine ring and a benzoate ester. This combination allows for a diverse range of chemical reactions and applications. Compared to other aziridine derivatives, it offers a balance of reactivity and stability, making it a versatile compound in both research and industrial contexts .

Properties

CAS No.

92613-03-1

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 4-(aziridin-1-yl)benzoate

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-2-4-9(5-3-8)11-6-7-11/h2-5H,6-7H2,1H3

InChI Key

VKULVNLIGDAAEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CC2

Origin of Product

United States

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